molecular formula C13H22N4O2 B11728848 tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate

tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate

Cat. No.: B11728848
M. Wt: 266.34 g/mol
InChI Key: WBYHNFNYNKCTMC-UHFFFAOYSA-N
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Description

tert-Butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a tert-butyl carbamate group attached to a pyrazole ring, which is further substituted with an amino group and a cyclopentyl group. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate typically involves multiple steps, including amination, reduction, esterification, and condensation reactions. One common synthetic route starts with 1-methyl-1H-pyrazol-5-amine, which undergoes nitrosation, reduction, esterification, amino group protection, and condensation steps to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the efficiency of each step. The overall yield of the synthesis can be improved by refining the purification processes, such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation, sodium borohydride (NaBH₄) for reduction, and various alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitroso or nitro derivatives, while reduction may produce primary or secondary amines .

Scientific Research Applications

tert-Butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, and modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

tert-Butyl N-(4-amino-1-cyclopentyl-1H-pyrazol-5-yl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopentyl group and amino substitution on the pyrazole ring differentiate it from other pyrazole derivatives, making it a valuable compound for targeted research and development .

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl N-(4-amino-2-cyclopentylpyrazol-3-yl)carbamate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)16-11-10(14)8-15-17(11)9-6-4-5-7-9/h8-9H,4-7,14H2,1-3H3,(H,16,18)

InChI Key

WBYHNFNYNKCTMC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=NN1C2CCCC2)N

Origin of Product

United States

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